molecular formula C25H22NO2D5 B602733 4-[(Z)-3,3,4,4,4-pentadeuterio-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol CAS No. 1584173-54-5

4-[(Z)-3,3,4,4,4-pentadeuterio-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol

Cat. No. B602733
CAS RN: 1584173-54-5
M. Wt: 378.53
InChI Key:
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Description

This compound is a phenolic compound with a complex structure. Phenols are aromatic compounds that contain a hydroxyl (OH) functional group . This particular compound also contains a methylamino group and an ethoxy group attached to the phenyl rings, and a pentadeuterio group attached to a but-1-enyl group.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenolic, methylamino, ethoxy, and pentadeuterio groups would all contribute to its overall structure .


Chemical Reactions Analysis

Phenols are known to be highly reactive and can undergo a variety of chemical reactions, including electrophilic aromatic substitution reactions . The presence of the methylamino and ethoxy groups could also influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. Phenols, for example, are known for their acidity .

Scientific Research Applications

Synthesis and Chemical Properties

  • Role of 2-Methyl Substituent in Synthesis : The synthesis of similar compounds like 4-hydroxy-2-methyltamoxifen demonstrates the role of the 2-methyl group in forming the E isomer, providing insights into the stereochemical aspects of these compounds (Mccague et al., 1988).
  • Reactivity with Isocyanate and Isothiocyanate : The reactivity of related enaminocarbonyl compounds with phenyl isocyanate and isothiocyanate indicates their potential for diverse chemical reactions and compound formations (Maquestiau et al., 2010).

Biological and Medical Research

  • Antibacterial Activity : Studies on enaminones, compounds with structural similarities, reveal mild antibacterial activity, indicating potential medicinal applications (Cindrić et al., 2018).
  • Antiproliferative Activity against Breast Cancer Cells : Research into compounds like (Z + E)‐1‐[4‐(2‐(cyclopentadienyltricarbonylmanganese)‐2‐oxo‐ethoxy)phenyl]‐1,2‐di(p‐hydroxyphenyl)‐but‐1‐ene has shown significant antiproliferative activity against breast cancer cell lines (Dallagi et al., 2013).
  • Anti-inflammatory Constituents from Zanthoxylum nitidum : Similar compounds isolated from Zanthoxylum nitidum have exhibited notable anti-inflammatory properties (Chen et al., 2011).

Chemical Structure and Analysis

  • Crystal and Molecular Structures : The crystal and molecular structures of related compounds have been analyzed, contributing to a better understanding of their chemical behavior and potential applications (Shabbir et al., 2016).
  • Thermodynamic and Surface Characterisation : The thermodynamic and surface properties of similar Schiff base compounds have been studied, providing insight into their potential applications in materials science (Sesigur et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. Without specific information or studies on this compound, it’s difficult to provide details on its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. Given its complex structure, it could be of interest in various fields, including medicinal chemistry and material science .

properties

IUPAC Name

4-[(Z)-3,3,4,4,4-pentadeuterio-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO2/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2/h4-16,26-27H,3,17-18H2,1-2H3/b25-24-/i1D3,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJBZVSGOZTKRH-JZSWEIPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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